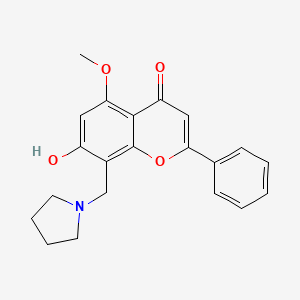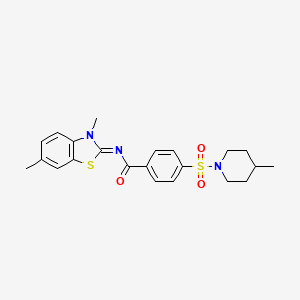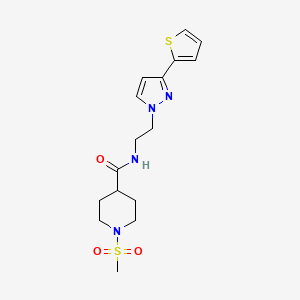![molecular formula C15H17Br3N2O B2952659 6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(pyridin-2-yl)bicyclo[2.1.1]hexane-1-carboxamide CAS No. 256954-40-2](/img/structure/B2952659.png)
6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(pyridin-2-yl)bicyclo[2.1.1]hexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(pyridin-2-yl)bicyclo[2.1.1]hexane-1-carboxamide is a useful research compound. Its molecular formula is C15H17Br3N2O and its molecular weight is 481.026. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Methodological Innovations
Compounds related to the specified chemical structure often involve intricate synthetic strategies to introduce or modify functional groups, enabling their use in further chemical transformations or as part of more complex molecular architectures. For instance, the synthesis of novel polyheterocyclic ring systems derived from pyridine analogues showcases the potential for creating diverse molecular frameworks with potential applications in medicinal chemistry and material science (Abdel‐Latif et al., 2019). Similarly, the development of chromium(III) complexes with terdentate ligands derived from pyridine demonstrates the utility of such compounds in catalysis, including ethylene polymerization, highlighting the versatility of pyridine-based structures in facilitating significant chemical reactions (Hurtado et al., 2009).
Potential Applications in Scientific Research
The applications of structurally complex pyridine derivatives extend across various scientific fields, including medicinal chemistry, where they can serve as scaffolds for drug development, and materials science, where their unique properties might be exploited in the creation of new materials. The synthesis of macrocyclic and tricyclic compounds incorporating pyridine moieties, for instance, indicates the exploration of these structures for their binding properties and potential as therapeutic agents or in materials with specific functionalities (El-Salam et al., 2012).
Innovative Methodologies
Research into complex molecules often leads to the development of innovative synthetic methodologies, as illustrated by the diverse approaches to constructing pyridine-based compounds. Techniques such as the Bohlmann-Rahtz reaction or modifications thereof enable the formation of pyridine and dihydroquinoline derivatives, offering pathways to new compounds with potential activity against various diseases, including tuberculosis (Kantevari et al., 2011). These methodologies not only expand the chemical toolbox available to researchers but also pave the way for the discovery of new compounds with significant applications.
Propiedades
IUPAC Name |
6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-pyridin-2-ylbicyclo[2.1.1]hexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Br3N2O/c1-13(2)14(11(17)18)6-7-15(13,10(14)16)12(21)20-9-5-3-4-8-19-9/h3-5,8,10-11H,6-7H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSYGAXXLZIKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C2Br)C(=O)NC3=CC=CC=N3)C(Br)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Br3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2952578.png)

![N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide](/img/structure/B2952582.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2952586.png)
![3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2952587.png)
![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B2952589.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2952590.png)
![1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B2952591.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2952597.png)

